molecular formula C14H5Br2ClO2 B13134658 1,5-Dibromo-2-chloroanthracene-9,10-dione CAS No. 61601-45-4

1,5-Dibromo-2-chloroanthracene-9,10-dione

Cat. No.: B13134658
CAS No.: 61601-45-4
M. Wt: 400.45 g/mol
InChI Key: HXRYTUAMRJTGOJ-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the anthracene ring, which significantly alters its chemical and physical properties. Anthracene derivatives, including this compound, are widely studied for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione. One common method is the electrophilic aromatic substitution reaction, where anthracene-9,10-dione is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine and chlorine atoms .

Scientific Research Applications

1,5-Dibromo-2-chloroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-chloroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromoanthracene-9,10-dione
  • 2-Chloroanthracene-9,10-dione
  • 1,5-Dichloroanthracene-9,10-dione

Uniqueness

1,5-Dibromo-2-chloroanthracene-9,10-dione is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61601-45-4

Molecular Formula

C14H5Br2ClO2

Molecular Weight

400.45 g/mol

IUPAC Name

1,5-dibromo-2-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H5Br2ClO2/c15-8-3-1-2-6-10(8)13(18)7-4-5-9(17)12(16)11(7)14(6)19/h1-5H

InChI Key

HXRYTUAMRJTGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Br

Origin of Product

United States

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